2-[4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]acetamide
Description
The compound “2-[4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]acetamide” is a heterocyclic compound . It has a molecular formula of C19H17N7O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyranopyrazole core, which is a fused ring system containing both oxygen and nitrogen . The compound also contains an ethoxyphenoxy group and an acetamide group . The exact 3D conformer could not be found in the available resources.Physical and Chemical Properties Analysis
This compound has a molecular weight of 375.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass are 375.14437281 g/mol . The topological polar surface area is 149 Ų . The compound has a heavy atom count of 28 .Properties
IUPAC Name |
2-[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-3-5-13-18-17(12(9-21)19(23)29-20(18)25-24-13)11-6-7-14(28-10-16(22)26)15(8-11)27-4-2/h6-8,17H,3-5,10,23H2,1-2H3,(H2,22,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHOMSHVURBTNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC(=O)N)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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